N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a cinnoline core, a phenyl group, and a dimethoxyphenyl moiety.
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide is bacterial RNA polymerase (RNAP) . RNAP is a crucial enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .
Mode of Action
This compound interacts with the switch region of the bacterial RNAP . The switch region is a new drug binding site, different from those previously characterized . This interaction inhibits the function of RNAP, thereby preventing the synthesis of RNA in bacteria .
Biochemical Pathways
The inhibition of RNAP disrupts the transcription process in bacteria, affecting various biochemical pathways dependent on RNA synthesis . This disruption can lead to the cessation of bacterial growth and replication .
Pharmacokinetics
Similar compounds have shown potent inhibitory activity against escherichia coli rnap
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and replication . Some compounds displayed potent antimicrobial activity against Gram-positive bacteria of Staphylococcus aureus and Streptococcus pneumoniae .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the cinnoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of the cinnoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives: These compounds also exhibit antimicrobial activity by inhibiting bacterial RNA polymerase.
Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH: Used in peptide synthesis, this compound shares the dimethoxyphenyl moiety with N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide.
Uniqueness
This compound is unique due to its cinnoline core, which imparts specific electronic properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-oxo-1-phenylcinnoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-29-16-12-13-18(20(14-16)30-2)24-23(28)21-22(27)17-10-6-7-11-19(17)26(25-21)15-8-4-3-5-9-15/h3-14H,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMZEPLHMZQKHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C3C2=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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